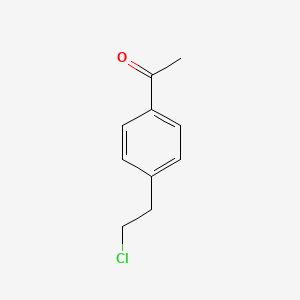

4-(2-chloroethyl)acetophenone

Übersicht

Beschreibung

4’-(beta-Chloroethyl)acetophenone is a chemical compound with the molecular formula C10H11ClO. It belongs to the family of acetophenones and is characterized by a colorless to pale yellow liquid appearance with a pungent odor . This compound has been studied for its potential use in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

The synthesis of 4’-(beta-Chloroethyl)acetophenone typically involves the reaction of acetophenone with beta-chloroethyl reagents under specific conditions. One common method includes the use of alpha-bromination reactions on acetophenone derivatives, followed by substitution with beta-chloroethyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation to 4-(2-Chloroethyl)benzoic Acid

The oxidation of 4-(2-chloroethyl)acetophenone to 4-(2-chloroethyl)benzoic acid involves the use of sodium or potassium hypochlorite in an aqueous-alcoholic solution. This reaction proceeds through a nucleophilic substitution mechanism, where the ketone group is replaced by a carboxylic acid group.

Reaction Conditions :

-

Reagents : Sodium hypochlorite (NaClO) or potassium hypochlorite (KClO) in aqueous-alcoholic solution.

-

Temperature : 25–110°C, with external cooling to control exothermic phases (optimal range: 28–60°C).

-

Solubilizers : Optional use of cycloaliphatic ethers (e.g., tetrahydrofuran) or aliphatic ethers (e.g., diethylene glycol dimethyl ether) to enhance miscibility.

Key Steps :

-

Dissolve this compound in a solubilizer (if used) and add it to the hypochlorite solution.

-

Maintain temperature via cooling to prevent uncontrolled exothermicity.

-

Acidify the solution with a strong inorganic acid (e.g., HCl) to liberate the carboxylic acid from its sodium salt.

Yield : Approximately 90% under optimized conditions .

α-Bromination Using Pyridinium Tribromide

The α-bromination of acetophenone derivatives, including this compound, employs pyridinium tribromide (C₃H₅BrN·Br₂) as a brominating agent. This reaction proceeds via enolate formation under acidic conditions.

Reaction Mechanism :

-

Protonation of the carbonyl oxygen forms a protonated ketone.

-

Bromine anions attack the α-carbon, forming an enolate intermediate.

-

Oxidative bromination occurs, yielding the α-bromo derivative .

Reaction Conditions :

-

Reagent : Pyridinium tribromide (1.1 molar ratio) in acetic acid.

-

Temperature : 90°C for 4–5 hours.

-

Substrate : 4-chloroacetophenone (a derivative of this compound).

Yield : 82–85% for 4-chloroacetophenone derivatives .

Microbial Degradation

This compound undergoes microbial degradation via a mixed culture of Arthrobacter sp. and Micrococcus sp., which metabolize the compound into 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol .

Degradation Pathway :

-

Initial cleavage of the acetophenone structure.

-

Formation of aromatic intermediates.

Critical Analysis of Reaction Data

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : 4-(2-chloroethyl)acetophenone is utilized as an intermediate in the synthesis of various organic compounds, including chalcone derivatives that exhibit potential cytotoxic activities against cancer cells .

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Chalcone Derivatives | Serves as a starting material for creating novel chalcone derivatives with potential therapeutic applications. |

2. Biology

- Biological Activity : Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties and interact with various biomolecules. Studies have explored its effects on cellular pathways involved in inflammation.

3. Medicine

- Therapeutic Potential : Investigations into the therapeutic properties of this compound have focused on its cytotoxic effects, particularly in cancer research. Its derivatives have shown promise as chemotherapeutic agents for treating neoplastic diseases .

Case Studies

Case Study 1: Cytotoxic Activity of Chalcone Derivatives

A study explored the synthesis of novel chalcone derivatives from this compound, which demonstrated significant cytotoxic activity against various cancer cell lines. The findings highlighted the potential of these derivatives in developing new anticancer therapies .

Case Study 2: Synthesis of 4-(2-chloroethyl)benzoic Acid

Research documented a method for synthesizing 4-(2-chloroethyl)benzoic acid from this compound using sodium hypochlorite under controlled conditions. This method showcased the versatility of this compound as a precursor in chemical reactions .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and as a precursor in various manufacturing processes. Its role in synthesizing other chemical compounds makes it valuable in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4’-(beta-Chloroethyl)acetophenone involves its interaction with specific molecular targets and pathways. The beta-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

4’-(beta-Chloroethyl)acetophenone can be compared with other similar compounds, such as:

4’-(beta-Bromoethyl)acetophenone: Similar structure but with a bromine atom instead of chlorine.

4’-(beta-Iodoethyl)acetophenone: Similar structure but with an iodine atom instead of chlorine.

4’-(beta-Fluoroethyl)acetophenone: Similar structure but with a fluorine atom instead of chlorine.

The presence of different halogen atoms can influence the compound’s reactivity and interactions with other molecules .

Biologische Aktivität

4-(2-Chloroethyl)acetophenone, also known as 4'-beta-chloroethyl acetophenone, is a synthetic organic compound with the molecular formula CHClO and a CAS number of 69614-95-5. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and herbicidal properties. This article explores the biological activity of this compound, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Weight | 182.65 g/mol |

| Density | 1.15 g/cm³ |

| Boiling Point | 112°C (0.1 mmHg) |

| Refractive Index | 1.555 |

| IUPAC Name | 1-[4-(2-chloroethyl)phenyl]ethanone |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival and death. Specific studies have demonstrated its efficacy against various cancer cell lines, indicating potential for therapeutic applications in oncology .

- Herbicidal Activity : Similar compounds have been documented to inhibit key enzymes involved in amino acid biosynthesis in plants, leading to growth inhibition and eventual plant death. This suggests that this compound may also possess herbicidal properties, which could be beneficial in agricultural applications.

Case Studies and Research Findings

- Antimicrobial Activity Study :

-

Anticancer Efficacy :

- In vitro tests on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values around 30 µM after 48 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cell apoptosis .

- Herbicidal Potential :

Toxicological Profile

While the biological activities of this compound are promising, it is crucial to consider its toxicity profile:

Eigenschaften

IUPAC Name |

1-[4-(2-chloroethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVUACHOYCYNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219883 | |

| Record name | 4'-(beta-Chloroethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69614-95-5 | |

| Record name | 4'-(beta-Chloroethyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(beta-Chloroethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69614-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.